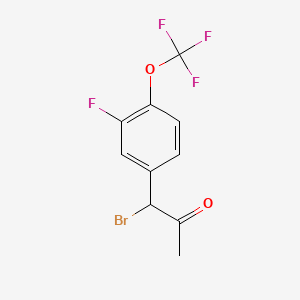

1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one

説明

特性

分子式 |

C10H7BrF4O2 |

|---|---|

分子量 |

315.06 g/mol |

IUPAC名 |

1-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7BrF4O2/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3 |

InChIキー |

HUUCVORTUWTETH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)F)Br |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the alpha-bromination of the corresponding aryl-substituted propan-2-one (acetophenone derivative). The key step is the selective bromination at the alpha position of the ketone adjacent to the aromatic ring bearing fluoro and trifluoromethoxy substituents.

Precursor Synthesis

The starting material is usually 3-fluoro-4-(trifluoromethoxy)acetophenone or a closely related aryl ketone. This precursor can be synthesized by:

- Aromatic substitution reactions introducing fluoro and trifluoromethoxy groups onto the phenyl ring.

- Friedel-Crafts acylation or other ketone-forming reactions to install the propan-2-one moiety.

Alpha-Bromination Reaction

The alpha-bromination is generally carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions to avoid polybromination or overreaction.

Typical reaction conditions include:

- Solvent: Acetonitrile (CH3CN), dichloromethane (DCM), or other inert solvents.

- Temperature: Mild to moderate temperatures (0 °C to room temperature or slightly elevated).

- Reaction time: Several hours to ensure complete conversion.

- Workup: Extraction with organic solvents, washing, drying, and purification by chromatography.

Representative Synthetic Procedure

A literature-based synthetic route analogous to the preparation of similar alpha-bromo aryl ketones is as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-Fluoro-4-(trifluoromethoxy)acetophenone + NBS (1.2 eq) in CH3CN at 30 °C for 5 h | Alpha-bromination of aryl ketone to form alpha-bromo ketone | 60-75% (typical for related compounds) |

This method is adapted from alpha-bromination protocols reported for related compounds, such as in the synthesis of 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives.

Alternative Methods

- Use of bromine (Br2) in the presence of base or phase-transfer catalysts: This method can improve selectivity and yield by controlling reaction temperature and avoiding elemental bromine excess, as described in patent literature for alpha-bromo lactam derivatives.

- One-pot reactions combining amide formation and bromination: Although more common for lactams, this approach may be adapted for related brominated ketones to streamline synthesis and reduce steps.

Reaction Mechanism Insights

The alpha-bromination of ketones proceeds via enol or enolate intermediates:

- The ketone tautomerizes to its enol form.

- Electrophilic bromine (from NBS or Br2) attacks the alpha-carbon.

- The result is substitution of an alpha hydrogen by bromine, yielding the alpha-bromo ketone.

The presence of electron-withdrawing groups on the aromatic ring, such as fluoro and trifluoromethoxy, can influence the acidity of alpha hydrogens and the stability of intermediates, thus affecting reaction rates and selectivity.

Data Table Summarizing Preparation Methods

化学反応の分析

Types of Reactions

1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives with the nucleophile replacing the bromine atom.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学的研究の応用

1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, or backbone modifications. Key comparisons include:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in the target compound enhances electron withdrawal compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogues . This increases stability against nucleophilic attack but may reduce solubility in polar solvents.

- Backbone Modifications: α,β-unsaturated ketones (e.g., ) exhibit conjugation-enhanced stability and reactivity, diverging from the saturated propan-2-one scaffold.

Crystallographic and Physicochemical Properties

Crystallographic data from analogues reveal trends in molecular packing and intermolecular interactions:

Analysis:

- The target compound’s trifluoromethoxy group may promote C—F···π interactions or halogen bonding (Br···O/F), altering crystal packing compared to methoxy or methyl analogues.

- Higher molecular symmetry in saturated propan-2-one derivatives (vs. α,β-unsaturated ones) could reduce polymorphism risks.

生物活性

1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. With a molecular formula of C10H7BrF4O2 and a molecular weight of 315.06 g/mol, this compound features a bromine atom, a fluoro group, and a trifluoromethoxy substituent, which significantly influence its chemical reactivity and biological interactions .

The presence of multiple fluorinated groups enhances the lipophilicity of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one, making it suitable for interactions with biological systems. Its unique combination of functional groups allows for diverse chemical reactivity, including electrophilic and nucleophilic interactions . The compound's structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrF4O2 |

| Molecular Weight | 315.06 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

| LD50 (oral, Rat) | >2000 mg/kg |

Biological Activity

Research indicates that 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one exhibits potential biological activity, particularly in modulating enzyme activity and influencing protein-ligand interactions. The bromine atom facilitates covalent bonding with nucleophilic sites on proteins, while the trifluoromethoxy group enhances interactions with hydrophobic regions of biological molecules .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on structurally similar compounds suggest that the trifluoromethoxy group can enhance binding affinity to specific receptors or enzymes, potentially leading to therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments .

Example Study

In one study focusing on fluorinated compounds, it was found that the inclusion of trifluoromethyl groups in the para-position of phenolic rings increased potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to non-fluorinated analogs . This suggests that similar enhancements could be expected from 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one.

Comparative Analysis

To understand the unique properties of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Lacks propanone moiety | Simpler structure primarily aromatic |

| 1-Bromo-4-(trifluoromethoxy)benzene | Lacks both fluoro substituent and propanone moiety | Less complex with only one trifluoromethoxy group |

| 1-Bromo-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one | Contains difluoromethoxy group | Similar structure but different fluorination pattern |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a propan-2-one precursor. A representative approach involves adding bromine (1:1 molar ratio) to a chloroform solution of the parent ketone under controlled stirring, followed by dehydrohalogenation using triethylamine in dry benzene to eliminate excess HBr . Optimization includes:

- Solvent selection : Chloroform or dichloromethane for bromine compatibility.

- Temperature : Room temperature to avoid side reactions.

- Stoichiometry : Slight excess of bromine (1.1–1.2 equiv.) to ensure complete α-bromination.

- Purification : Recrystallization from acetone or ethanol to isolate pure product.

Q. Which spectroscopic techniques are critical for confirming the structure of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .

- ¹⁹F NMR : Distinct signals for -CF₃O and -F groups (δ -55 to -65 ppm for CF₃O; δ -110 to -120 ppm for aromatic F) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak matching m/z [M+H]⁺ or [M+Na]⁺ for exact mass confirmation.

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (NMR, X-ray) for this compound be systematically addressed?

- Methodological Answer :

- Validation of Computational Models : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., bond lengths, angles). For example, SHELXL-refined structures (e.g., monoclinic P2₁/n symmetry with β ~110.6°) provide experimental benchmarks .

- NMR Chemical Shift Calculations : Use software like Gaussian or ADF with solvent models to simulate shifts. Adjust functional (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) to improve agreement with experimental data .

- Error Analysis : Quantify root-mean-square deviations (RMSD) between predicted and observed values to refine computational parameters.

Q. What crystallization strategies mitigate challenges like polymorphism or twinning in X-ray studies of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., acetone, DMSO) to induce slow evaporation, favoring single-crystal growth .

- Seeding : Introduce microcrystals from prior batches to guide nucleation.

- Twinning Resolution : Use SHELXL’s TWIN and BASF commands to refine twinned structures. For example, refine data with Rint < 0.05 and apply HKLF5 format for twinned datasets .

Q. How does the electronic influence of the 3-fluoro-4-(trifluoromethoxy)phenyl group affect the reactivity of the α-bromo ketone moiety?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃O group decreases electron density at the α-carbon, enhancing electrophilicity and facilitating nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions).

- Steric Considerations : The bulky aryl group may slow reactions in sterically crowded environments. Kinetic studies (e.g., monitoring by HPLC) can quantify these effects .

- Competitive Pathways : Competing elimination (e.g., dehydrohalogenation) can be suppressed by using non-basic conditions or low temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。